molecular formula C23H22O8 B2462359 Dalbinol CAS No. 41993-79-7

Dalbinol

Cat. No. B2462359
CAS RN: 41993-79-7
M. Wt: 426.421
InChI Key: MYQAATJJIDGOMQ-AYPBNUJASA-N
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Description

Dalbinol is a rotenoid, a type of chemical compound, that is derived from the seeds of Amorpha fruticosa L . It has been found to have anti-proliferative activity, meaning it can inhibit the growth of cells . It’s used for research related to life sciences .

Scientific Research Applications

Anti-Proliferative Activity in Hepatocellular Carcinoma Cells

Dalbinol, derived from Amorpha fruticosa L., has been found to exhibit anti-proliferative activity against hepatocellular carcinoma (HCC) cells. This activity is primarily due to its role in facilitating β-catenin degradation through the ubiquitin-proteasome pathway, as demonstrated in a study on various HCC cell lines including HepG2, HepG2/ADM, and Huh7 (Zhu et al., 2017).

Potential in Traditional Medicine for Cancer Treatment

This compound's potential use in traditional medicine for cancer treatment has been noted, with studies highlighting the use of various plant extracts traditionally employed for their anti-cancer properties. Such research underscores the growing interest in integrating traditional medicine knowledge into modern cancer research, although these studies do not focus exclusively on this compound (Rajesh et al., 2011; Hemamalini & Bhargav, 2013).

Mechanism of Action

Dalbinol exerts its anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells . This degradation is mediated by the ubiquitin-proteasome pathway . By promoting β-catenin degradation, this compound inhibits the growth of certain cancer cells .

properties

IUPAC Name

(1R,6R,13R)-13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAATJJIDGOMQ-AYPBNUJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]3([C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904836
Record name Dalbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41993-79-7
Record name Dalbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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